Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride
Description
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride is a carbamate derivative featuring a seven-membered azepane ring substituted with a methyl group at the 3-position and a benzyl carbamate moiety at the 4-methyl position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly in drug delivery systems or as an intermediate in synthetic chemistry.
Properties
IUPAC Name |
benzyl N-[(3-methylazepan-4-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13-10-17-9-5-8-15(13)11-18-16(19)20-12-14-6-3-2-4-7-14;/h2-4,6-7,13,15,17H,5,8-12H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUPKNSVXYXJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCC1CNC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with 3-methylazepane-4-methanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include benzyl ((3-methylazepan-4-yl)methyl)carbamate and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include the corresponding amine derivatives.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Scientific Research Applications
Antinociceptive and Analgesic Properties
Recent studies indicate that benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride may exhibit analgesic effects. In animal models, it has been tested for its ability to alleviate pain associated with visceral disorders. For instance, dosing in murine models demonstrated a reduction in pain responses when administered at specific concentrations .
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases. Preliminary research indicates that it may have protective effects against neuronal damage in models of stroke and neurodegeneration .
Cancer Treatment
This compound has been investigated as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in cancer cell repair mechanisms. Inhibition of PARP can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .
Case Study 1: Analgesic Effects in Mice
A study involved administering varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) to female BALB/c mice. The results indicated a statistically significant decrease in pain response after stimulation with TLR7 agonists, suggesting the compound's potential as an analgesic agent .
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, mice subjected to ischemic conditions were treated with this compound. The findings revealed a decrease in neuronal apoptosis markers, indicating that the compound may confer protective effects against ischemic injury .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzyl (4-methylazepan-4-yl)carbamate HCl | Similar azepane structure but differs at position 4 | Potentially different biological activity profile |
| Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate HCl | Contains a fluorine atom enhancing lipophilicity | May exhibit distinct pharmacokinetic properties |
| Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate HCl | Fluorine substitution at position 3 | Could affect receptor binding and activity |
This comparison highlights how slight modifications in the chemical structure can lead to variations in biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other azepane- and carbamate-containing derivatives. Below is a comparative analysis based on substituents, synthesis routes, and inferred properties:
Table 1: Structural and Functional Comparison of Azepane-Based Carbamate Derivatives
Key Observations:
Fluorine substitution (e.g., 2701862-94-2) may enhance metabolic stability and electron-withdrawing effects, altering binding affinity in biological systems . Hydroxy groups (e.g., 97291-62-8 or 139) introduce polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
This suggests analogous methods could apply to the target compound.
Biological Relevance: While 3-hydroxypipecolic acid (139) is a known chiral precursor for bioactive molecules, the target compound’s azepane ring (vs. piperidine in 139) may confer distinct conformational preferences, affecting target selectivity .
Biological Activity
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C11H17ClN2O2
- Molecular Weight : 244.72 g/mol
- CAS Number : 162576-01-4
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications, particularly as an enzyme inhibitor in biochemical assays.
Biological Activity Overview
- Enzyme Inhibition :
- Cell Viability and Toxicity :
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Structure | Cholinesterase inhibition | 250 ± 20 |
| Benzyl carbamate | Similar structure but lacks 3-methylazepane moiety | Lower activity | N/A |
| Phenylmethyl carbamate | Different substituents on carbamate group | Not active | N/A |
Case Studies
- Cholinesterase Inhibition Study :
- Neuroprotection Assessment :
Q & A
What synthetic routes are recommended for synthesizing Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride?
Basic Research Question
Methodological Answer:
The synthesis typically involves three key steps:
Formation of the azepane core : Start with 3-methylazepane, ensuring regioselective functionalization at the 4-position.
Carbamate protection : React the amine with benzyl chloroformate (Cbz-Cl) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) to form the carbamate .
Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol or methanol) to precipitate the hydrochloride salt.
Critical Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to confirm carbamate formation.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
How can stereochemical purity be optimized during synthesis?
Advanced Research Question
Methodological Answer:
Stereochemical integrity is critical due to the bicyclic azepane structure. Key strategies include:
- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., scandium(III) triflate) during ring-closing steps to control stereochemistry .
- Asymmetric hydrogenation : Apply palladium on carbon (Pd/C) with chiral ligands to reduce imine intermediates selectively .
- Analytical validation : Employ chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy to verify enantiomeric excess (≥98%) .
Data Contradiction Note : Discrepancies in optical rotation values between batches may arise from residual solvents; ensure rigorous drying under vacuum .
What analytical techniques are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structure (e.g., benzyl protons at δ 7.2–7.4 ppm, carbamate carbonyl at δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H⁺]⁺ expected at m/z 295.18) .
- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% theoretical) to confirm salt stoichiometry .
Tip : For hydrochloride salts, use Karl Fischer titration to assess hygroscopicity and adjust storage conditions .
How to address discrepancies in reported melting points or solubility data?
Advanced Research Question
Methodological Answer:
Melting point variations (e.g., 244–245°C vs. 250–253°C) may stem from:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
- Impurity profiles : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to remove byproducts like unreacted benzyl chloroformate .
- Solubility conflicts : Test solubility in DMSO, water, and ethanol under controlled pH (e.g., HCl-adjusted solutions) to replicate literature conditions .
What are the stability considerations for long-term storage?
Basic Research Question
Methodological Answer:
- Storage conditions : Keep in sealed, light-resistant containers under argon at –20°C. Desiccate with silica gel to prevent hydrolysis of the carbamate .
- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., benzyl alcohol from carbamate cleavage) .
Caution : Avoid freeze-thaw cycles, as hydrochloride salts may deliquesce .
How to mitigate racemization during peptide synthesis using this carbamate-protected amine?
Advanced Research Question
Methodological Answer:
- Coupling conditions : Use low-temperature (0–4°C) peptide coupling reagents (e.g., HATU/DIPEA) to minimize base-induced racemization .
- Protecting group compatibility : Pair with orthogonal groups (e.g., Fmoc for amines) to avoid premature deprotection during synthesis .
- Kinetic analysis : Monitor racemization via Marfey’s reagent derivatization and LC-MS; aim for <1% D-isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
